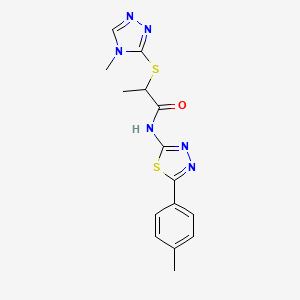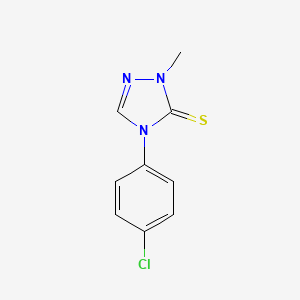![molecular formula C16H17FO B2425543 1-[3-(Benzyloxy)propyl]-2-fluorobenzene CAS No. 2140316-57-8](/img/structure/B2425543.png)
1-[3-(Benzyloxy)propyl]-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[3-(Benzyloxy)propyl]-2-fluorobenzene” is a chemical compound with the linear formula C16H17FO . It is used in various research applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of alkyl boronic esters has been utilized in the synthesis of related compounds . Additionally, the Suzuki–Miyaura cross-coupling reaction, which involves the use of organoboron reagents, is a widely applied method for carbon–carbon bond formation .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C16H17FO .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is a common reaction involving organoboron reagents like “this compound”. This reaction is known for its mild and functional group tolerant conditions . Another reaction involving similar compounds is the catalytic protodeboronation of alkyl boronic esters .Aplicaciones Científicas De Investigación
Synthesis and Industrial Applications
The compound 1-[3-(Benzyloxy)propyl]-2-fluorobenzene is structurally related to 2-fluorobenzene derivatives, which are key intermediates in various industrial processes. For example, 2-Fluoro-4-bromobiphenyl, a closely related compound, plays a crucial role in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis of such compounds has been a subject of extensive research due to their industrial relevance. One study developed a practical method for the preparation of 2-fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline, showcasing the interest in efficient and scalable synthetic routes for fluoroaromatic compounds (Qiu et al., 2009).
Material Science and Chemistry
In material science and chemistry, the structural characteristics of fluoroaromatic compounds, akin to this compound, are analyzed to understand their potential applications. For instance, the study of metal(II) 2-fluorobenzoate complexes is aimed at contributing to future research by understanding the factors affecting structure and potential utility in material science. These complexes exhibit various structural forms like monomeric, dimeric, ionic, and polymeric, indicating a wide range of possible applications in materials science due to their physical and biological potential (Öztürkkan & Necefoğlu, 2022).
Environmental Impact and Safety Assessments
The broader family of benzene derivatives, which includes compounds like this compound, is also studied for their environmental impact and safety. Parabens, which share structural similarities with the benzene derivatives, have been extensively studied for their ecological impact and safety as preservatives in various products. These studies provide insight into the fate, behavior, and potential risks associated with these compounds in the environment, contributing to the understanding of related compounds like this compound (Haman et al., 2015).
Propiedades
IUPAC Name |
1-fluoro-2-(3-phenylmethoxypropyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO/c17-16-11-5-4-9-15(16)10-6-12-18-13-14-7-2-1-3-8-14/h1-5,7-9,11H,6,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLAPLWCOOVQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-allyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425460.png)



![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2425464.png)

![N'-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2425470.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2425475.png)

![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride](/img/structure/B2425478.png)



